3,5-Dimethylcyclohexanol
Overview
Description
3,5-Dimethylcyclohexanol is a member of cyclohexanols . It has been reported to be present in the essential oil from Pouteria splendens leaves . It may be used in the preparation of 1-chloro - 3,5-dimethylcyclohexane .
Molecular Structure Analysis
The molecular formula of 3,5-Dimethylcyclohexanol is C8H16O . It has several stereoisomers, including (1β,3α,5α)-3,5-Dimethyl-cyclohexanol, (1α,3α,5α)-3,5-Dimethyl-cyclohexanol, and (1α,3α,5β)-3,5-Dimethyl-cyclohexanol .Physical And Chemical Properties Analysis
3,5-Dimethylcyclohexanol has a molecular weight of 128.212 Da . It has a density of 0.9±0.1 g/cm3, a boiling point of 187.0±0.0 °C at 760 mmHg, and a flash point of 73.3±0.0 °C . It has a molar refractivity of 38.7±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 143.4±3.0 cm3 .Scientific Research Applications
Biological Stereoselective Reduction
3,5-Dimethylcyclohexanol is a product of the microbial transformations of dimethylcyclohexanone by the fungus Glomerella cingulata. This study highlights the potential of biological systems for stereoselective reduction in chemical synthesis (Miyazawa, Okamura, & Kameoka, 1999).
Carbon-13 Chemical Shifts and Conformations
Research on the carbon-13 chemical shifts of dimethylcyclohexanols, including 3,5-Dimethylcyclohexanol, provides insights into their structural and conformational properties, which are crucial for understanding their reactivity and applications in chemical synthesis (Pehk, Kooskora, & Lippmaa, 1976).
Stereoselective Cyclization
The acid-mediated cyclization of dimethyl derivatives, including 3,5-Dimethylcyclohexanol, shows significant diastereoselectivity. This is crucial for the synthesis of complex organic compounds with specific stereochemical configurations (Asao, Iio, & Tokoroyama, 1989).
Rate and Stereoselectivity in Reduction
The rate and stereoselectivity of the reduction of dimethylcyclohexanones, including 3,5-Dimethylcyclohexanol, are influenced by the conformation and position of substituents. This has implications in catalysis and synthetic chemistry (Sharf et al., 1978).
Experimental and Theoretical Properties
Theoretical studies on derivatives of dimethylcyclohexanols, including Density Functional Theory (DFT) calculations, provide insights into their structural, electronic, and reactive properties. This is important for designing new materials and understanding their behavior in different environments (Fatima et al., 2021).
Formation from Catalytic Reduction
Studies on the catalytic reduction of related compounds demonstrate the formation of 3,5-Dimethylcyclohexanol under specific conditions. This has implications for industrial synthesis and the development of catalytic processes (Wibaut & Gitsels, 2010).
Hydrogenation of Diketones
Research on the hydrogenation of diketones to produce dimethylcyclohexanols, such as 3,5-Dimethylcyclohexanol, reveals important aspects of this reaction, which is relevant for industrial organic synthesis (Cormier & McCauley, 1988).
Oxygen Interaction
The interaction of dimethylcyclohexane compounds with oxygen, leading to products like 3,5-Dimethylcyclohexanol, provides valuable information for understanding oxidation processes and designing oxidation-resistant materials (Chavanne & Bode, 1930).
Mass Spectra Analysis
Mass spectrometry studies of dimethylcyclohexanol derivatives, including 3,5-Dimethylcyclohexanol, offer insights into their molecular structure and fragmentation patterns, which are essential for analytical chemistry applications (Seibl & Gäumann, 1963).
Safety And Hazards
When handling 3,5-Dimethylcyclohexanol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
3,5-dimethylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYNOPYNRFPWNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871133 | |
Record name | 3,5-Dimethylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylcyclohexanol | |
CAS RN |
5441-52-1, 767-13-5, 767-14-6, 17373-17-0 | |
Record name | 3,5-Dimethylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5441-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1alpha,3alpha,5alpha)-3,5-Dimethylcyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1alpha,3alpha,5beta)-3,5-Dimethylcyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dimethylcyclohexan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005441521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1beta,3alpha,5alpha)-3,5-Dimethylcyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017373170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-DIMETHYLCYCLOHEXANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3,5-Dimethylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.209 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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